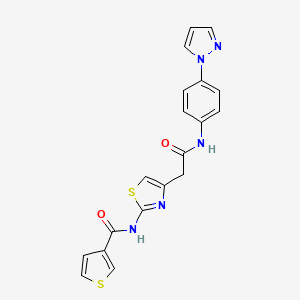
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, anti-inflammatory, and analgesic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole and Thiophene Rings : These heterocyclic structures contribute to the compound's biological activity.
- Pyrazole Moiety : Known for its pharmacological properties, the pyrazole ring enhances the compound's interaction with biological targets.
The molecular formula is C18H19N5O2S, indicating the presence of nitrogen, sulfur, and oxygen, which are critical for its biological functions.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit potent anticancer properties. For instance:
- Case Study : A derivative of thiazole showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (IC50 < 10 µM) against A549 (lung cancer) and NIH/3T3 (embryonic fibroblast) cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | <10 | |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 | 12.5 |
The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways.
2. Anti-inflammatory Activity
Compounds similar to this compound have been shown to possess anti-inflammatory properties:
- Mechanism : The thiazole ring's electron-withdrawing nature enhances binding affinity to inflammatory mediators, reducing pro-inflammatory cytokine production.
In a study evaluating various thiazole derivatives, significant reductions in TNF-alpha and IL-6 levels were observed, suggesting potential therapeutic applications in inflammatory diseases .
3. Analgesic Activity
Research has also indicated that this compound may exhibit analgesic effects:
- Case Study : In animal models, compounds with similar structures demonstrated significant pain relief in both hot plate and writhing tests. For example, a related compound showed improved latency times compared to control groups .
| Test Type | Compound | Result |
|---|---|---|
| Hot Plate Test | N-(4-(2-amino)-thiazole derivative | Increased latency (p < 0.05) |
| Writhing Test | Pyrazole-containing thiophene | Significant reduction in writhing episodes (p < 0.01) |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Pyrazole Substitution : The position and type of substituents on the pyrazole ring significantly influence anticancer efficacy. For example, methyl substitutions at specific positions have been shown to enhance activity against cancer cell lines .
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c25-17(21-14-2-4-16(5-3-14)24-8-1-7-20-24)10-15-12-28-19(22-15)23-18(26)13-6-9-27-11-13/h1-9,11-12H,10H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPXILFRVCTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














